



Application Notes: In Vitro Assay for Thermopsine Activity

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Compound of Interest		
Compound Name:	Thermopsine	
Cat. No.:	B1212482	Get Quote

Introduction

Thermopsine is a quinolizidine alkaloid, a class of nitrogen-containing secondary metabolites found in various plant species, including those of the Thermopsis genus.[1] Quinolizidine alkaloids are known for a wide range of biological activities, making them of interest to researchers in pharmacology and drug development.[2][3] Documented bioactivities for this class of compounds include cytotoxic, antimicrobial, anti-inflammatory, antiviral, and acetylcholinesterase inhibitory effects.[2][3]

Given the established role of some alkaloids in inhibiting acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine, this application note details a protocol to assess the potential AChE inhibitory activity of **Thermopsine**.[4] Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease.[4] The described in vitro assay provides a robust and reproducible method for determining the inhibitory potential of **Thermopsine** and similar compounds.

Data Presentation

The inhibitory activity of a compound on acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table provides examples of IC50 values for known quinolizidine alkaloids against AChE, offering a reference for the potential range of activity for **Thermopsine**.



Alkaloid	IC50 (μM)	Source Organism
Columbamine	48.1	Tinospora crispa
Compound 5 (from Corydalis racemosa)	10.2	Corydalis racemosa
Compound 6 (from Corydalis racemosa)	63.4	Corydalis racemosa
Compound 9 (from Corydalis racemosa)	35.8	Corydalis racemosa
Compound 11 (from Corydalis racemosa)	21.5	Corydalis racemosa
Compound 12 (from Corydalis racemosa)	50.9	Corydalis racemosa

Note: The data in this table are for illustrative purposes to show how results can be presented and are based on published values for other alkaloids.[5][6] The actual IC50 of **Thermopsine** must be determined experimentally.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the acetylcholinesterase inhibitory activity of **Thermopsine** in a 96-well plate format. The assay is based on the reaction of acetylthiocholine with AChE to produce thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate) that can be quantified spectrophotometrically at 412 nm.[7]

Materials and Reagents:

- Acetylcholinesterase (AChE) from electric eel (e.g., Sigma-Aldrich C3389)
- **Thermopsine** (or other test compounds)



- Acetylthiocholine iodide (ATCI)
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (0.1 M, pH 8.0)
- Dimethyl sulfoxide (DMSO)
- 96-well flat-bottom microplates
- Multichannel pipette
- Microplate reader

Procedure:

- Preparation of Reagents:
 - AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). Dilute to a final concentration of 0.1 U/mL with the same buffer just before use.
 - DTNB Solution (10 mM): Dissolve DTNB in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 10 mM.
 - ATCI Solution (14 mM): Dissolve ATCI in deionized water to a final concentration of 14 mM.
 - Thermopsine Stock Solution: Prepare a stock solution of Thermopsine in DMSO. Further
 dilute with phosphate buffer to achieve a range of desired test concentrations. The final
 DMSO concentration in the assay should not exceed 1% to avoid enzyme inhibition.
 - Positive Control: A known AChE inhibitor (e.g., galantamine or physostigmine) should be used as a positive control.
- Assay Protocol:
 - Add 140 μL of 0.1 M phosphate buffer (pH 8.0) to each well of a 96-well plate.



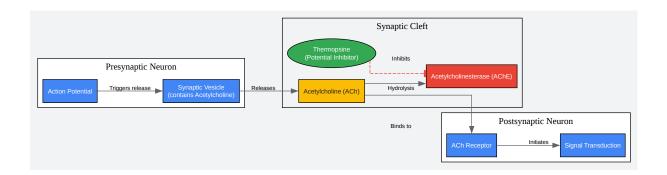
- Add 10 μL of the various concentrations of Thermopsine solution to the sample wells.
- \circ For the negative control wells, add 10 μ L of the phosphate buffer (containing the same percentage of DMSO as the sample wells).
- Add 10 μL of the AChE solution (0.1 U/mL) to all wells except the blank.
- Mix and incubate the plate at 25°C for 10 minutes.
- Following incubation, add 10 μL of the 10 mM DTNB solution to each well.
- \circ Initiate the reaction by adding 10 µL of the 14 mM ATCI solution to each well.
- Measure the absorbance at 412 nm immediately (t=0) and then every minute for 10 minutes using a microplate reader.

Data Analysis:

- Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
- Calculate the percentage of AChE inhibition for each concentration of **Thermopsine** using the following formula: % Inhibition = [(V control - V sample) / V control] x 100 Where:
 - V control is the reaction rate of the negative control.
 - V sample is the reaction rate in the presence of **Thermopsine**.
- Plot the percentage of inhibition against the logarithm of the Thermopsine concentration.
- Determine the IC50 value from the dose-response curve using non-linear regression analysis.[8]

Visualizations Signaling Pathway



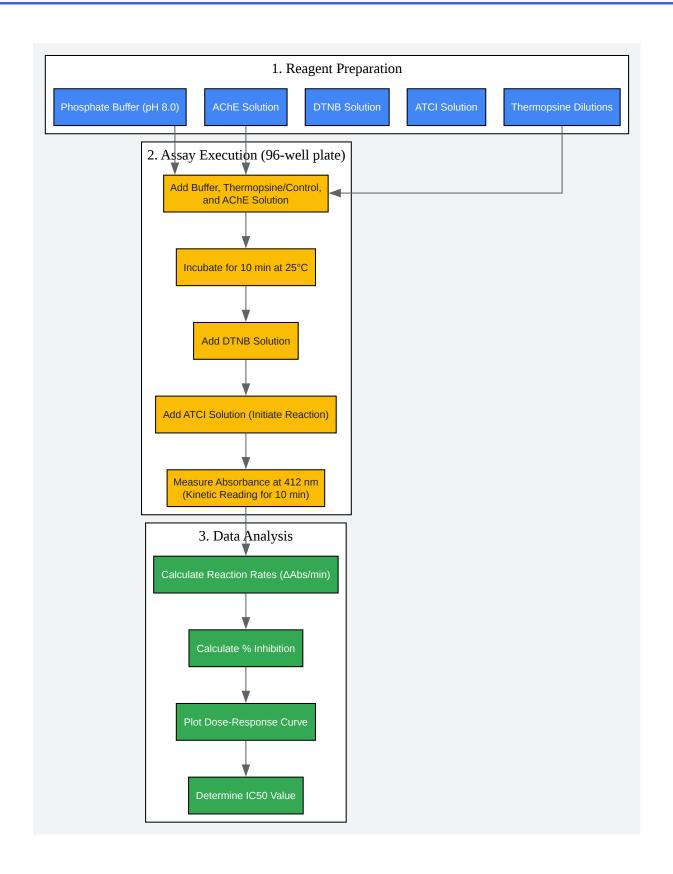


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Caption: Simplified cholinergic signaling pathway showing the role of Acetylcholinesterase (AChE) and the potential inhibitory action of **Thermopsine**.

Experimental Workflow





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Caption: Workflow for the in vitro Acetylcholinesterase (AChE) inhibition assay.



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